molecular formula C16H20N2O4S B2912709 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea CAS No. 1448066-69-0

1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea

Cat. No. B2912709
CAS RN: 1448066-69-0
M. Wt: 336.41
InChI Key: JJUVHBBSCWHNQO-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea, also known as DMPEU, is a synthetic compound that has been extensively researched for its potential applications in various scientific fields. DMPEU is a urea derivative that is structurally similar to other compounds that have been shown to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea is not fully understood. However, it has been proposed that 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea may act by inhibiting the activity of certain enzymes or receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has been shown to exhibit various biochemical and physiological effects, including inhibition of tumor cell growth, reduction of inflammation, and alleviation of pain. 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has also been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea also has some limitations, including its limited solubility in certain solvents and its potential for off-target effects.

Future Directions

There are several future directions for research on 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea. One potential area of investigation is the development of more efficient and cost-effective synthesis methods for 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea. Another area of research is the identification of the specific enzymes or receptors targeted by 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea, which may lead to the development of more potent and selective analogs. Additionally, further studies are needed to investigate the potential applications of 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Synthesis Methods

1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with 2-methoxy-2-(thiophen-3-yl)ethylamine to form an intermediate compound. This intermediate is then reacted with urea in the presence of a catalyst to form 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has been extensively investigated for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has been shown to exhibit promising biological activities, including antitumor, anti-inflammatory, and analgesic effects.

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(2-methoxy-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-20-13-6-4-5-12(15(13)22-3)18-16(19)17-9-14(21-2)11-7-8-23-10-11/h4-8,10,14H,9H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUVHBBSCWHNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea

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